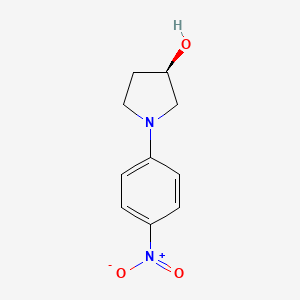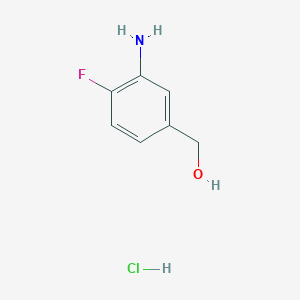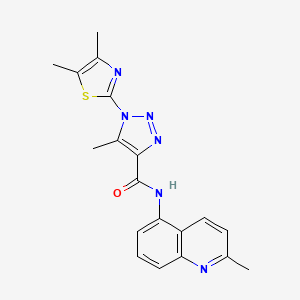
(3R)-1-(4-nitrophenyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-1-(4-nitrophenyl)pyrrolidin-3-ol, also known as NPP-3, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, particularly in the development of new drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
The derivative (3R)-1-(4-nitrophenyl)pyrrolidin-3-ol is notable for its role in asymmetric catalysis, specifically in the catalysis of Michael addition reactions. The compound has been identified as a key intermediate in the synthesis of chiral organocatalysts which catalyze asymmetric Michael addition with good to high yield and excellent enantioselectivities. The hydrogen bond formation between the catalyst and the reactant β-nitrostyrene is a critical aspect of the catalytic mechanism. The detailed study on the compound's NMR assignment provides insights into its structure and contributes to understanding the catalysis mechanism further (Cui Yan-fang, 2008).
Material Science and Engineering
In the field of material science, the compound has found application in the synthesis of copolymers with distinct electrochromic properties. A copolymer of 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole (NTP) with 3,4-ethylene dioxythiophene (EDOT) exhibited remarkable electrochromic properties, displaying a range of colors from light red to blue. The copolymer demonstrated good stability, fast switching times, and high optical contrast, making it a potential candidate for electrochromic devices (Serhat Variş et al., 2007).
Pharmaceutical and Biological Applications
Despite the limitations on discussing drug use, dosage, and side effects, it's notable that derivatives of (3R)-1-(4-nitrophenyl)pyrrolidin-3-ol play a role in the pharmaceutical industry. For instance, the synthesis and characterization of novel aromatic diamine monomers for the production of polyimides demonstrate the compound's relevance in creating materials with high thermal stability, good solubility in organic solvents, and excellent hydrophobicity. These polyimides are useful in various applications, including potentially in the pharmaceutical sector for drug delivery systems due to their chemical stability and biocompatibility (Xiaohua Huang et al., 2017).
Chemistry and Synthesis
The versatility of (3R)-1-(4-nitrophenyl)pyrrolidin-3-ol extends to its use in synthesizing complex molecules. For instance, its derivatives have been utilized in the synthesis of europium triple-decker complexes containing phthalocyanine and nitrophenyl-corrole macrocycles, which are characterized by their unique spectroscopic and electrochemical properties. These complexes are of interest for their potential applications in photovoltaic devices and sensors (Guifen Lu et al., 2015).
Optoelectronics
A study on the optoelectronic properties of donor-acceptor based derivatives of 1,3,4-oxadiazole featuring the (3R)-1-(4-nitrophenyl)pyrrolidin-3-ol unit revealed high light harvesting efficiency despite the weak anchoring nature of nitro groups. These findings underline the compound's significance in the development of new materials for optoelectronic applications (Ankita Joshi & C. Ramachandran, 2017).
Propiedades
IUPAC Name |
(3R)-1-(4-nitrophenyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10-5-6-11(7-10)8-1-3-9(4-2-8)12(14)15/h1-4,10,13H,5-7H2/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMXJSMRNOVCDS-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-1-(4-nitrophenyl)pyrrolidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone](/img/structure/B2919965.png)

![4-methoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2919967.png)
![(E)-N-[2-Amino-1-(2-fluorophenyl)-2-oxoethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2919970.png)
![N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2919971.png)
![tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2919972.png)
![(2S)-2-[[1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2919975.png)
![N-(5-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)prop-2-enamide](/img/structure/B2919976.png)
![N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2919983.png)


![N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2919986.png)

